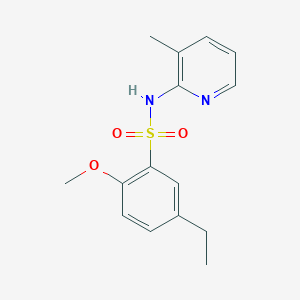
5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide is a chemical compound with the molecular formula C16H19N2O3S. It is commonly known as EPM or EPM-1. EPM-1 is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of EPM-1 is not fully understood. However, it is known to inhibit the activity of cyclooxygenase enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. EPM-1 also inhibits the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
EPM-1 has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It also increases the levels of the neurotransmitter acetylcholine in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
EPM-1 has several advantages for lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. It has been extensively studied and its pharmacological properties are well understood. However, EPM-1 also has some limitations. It has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on EPM-1. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosing and administration methods for EPM-1 in these applications. Another area of interest is the development of new derivatives of EPM-1 with improved pharmacological properties. Finally, studies are needed to investigate the long-term safety and efficacy of EPM-1 in humans.
Méthodes De Synthèse
EPM-1 can be synthesized using a multi-step process. The first step involves the condensation of 2-methoxy-5-nitrobenzenesulfonamide with 3-methyl-2-pyridinecarboxaldehyde in the presence of a base such as sodium methoxide. The resulting intermediate is then reduced using a reducing agent such as sodium borohydride to give 5-ethyl-2-methoxy-N-(3-methyl-2-pyridinyl)benzenesulfonamide.
Applications De Recherche Scientifique
EPM-1 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
5-ethyl-2-methoxy-N-(3-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-4-12-7-8-13(20-3)14(10-12)21(18,19)17-15-11(2)6-5-9-16-15/h5-10H,4H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXCMBPZJMTHNE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=C(C=CC=N2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500478.png)

![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)

![4-[(3-Methyl-4-pentyloxyphenyl)sulfonyl]morpholine](/img/structure/B500487.png)
![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)


